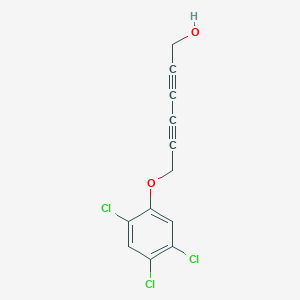
6-(2,4,5-Trichlorophenoxy)hexa-2,4-diyn-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,4,5-Trichlorophenoxy)hexa-2,4-diyn-1-OL is a chemical compound with the molecular formula C12H7Cl3O2. It is characterized by the presence of a trichlorophenoxy group attached to a hexa-2,4-diyn-1-ol backbone. This compound is notable for its unique structure, which includes multiple chlorine atoms and a diyn-1-ol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4,5-Trichlorophenoxy)hexa-2,4-diyn-1-OL typically involves the reaction of 2,4,5-trichlorophenol with hexa-2,4-diyn-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkage. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,4,5-Trichlorophenoxy)hexa-2,4-diyn-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bonds in the diyn-1-ol moiety can be reduced to form alkenes or alkanes.
Substitution: The chlorine atoms on the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
6-(2,4,5-Trichlorophenoxy)hexa-2,4-diyn-1-OL has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(2,4,5-Trichlorophenoxy)hexa-2,4-diyn-1-OL involves its interaction with specific molecular targets. The trichlorophenoxy group can interact with enzymes or receptors, leading to changes in their activity. The diyn-1-ol moiety can undergo chemical transformations that generate reactive intermediates, which can further interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A related compound with a similar phenoxy group but different functional groups.
2,4,6-Trichlorophenoxyhexa-2,4-diyn-1-ol: Another compound with a similar structure but different chlorine substitution pattern.
Uniqueness
6-(2,4,5-Trichlorophenoxy)hexa-2,4-diyn-1-OL is unique due to its specific arrangement of chlorine atoms and the presence of a diyn-1-ol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
60989-49-3 |
|---|---|
Formule moléculaire |
C12H7Cl3O2 |
Poids moléculaire |
289.5 g/mol |
Nom IUPAC |
6-(2,4,5-trichlorophenoxy)hexa-2,4-diyn-1-ol |
InChI |
InChI=1S/C12H7Cl3O2/c13-9-7-11(15)12(8-10(9)14)17-6-4-2-1-3-5-16/h7-8,16H,5-6H2 |
Clé InChI |
OSOYXWPZZIXEBI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC#CC#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















